molecular formula C19H17BrN4O2S2 B3206527 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040669-94-0

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3206527
CAS No.: 1040669-94-0
M. Wt: 477.4 g/mol
InChI Key: OCIPIELYAXQBIQ-UHFFFAOYSA-N
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Description

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with an isobutyl group at position 3 and a sulfur-linked 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 2. Its structure combines electron-withdrawing (oxadiazole) and electron-donating (thienopyrimidine) components, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11(2)9-24-18(25)16-14(7-8-27-16)21-19(24)28-10-15-22-17(23-26-15)12-3-5-13(20)6-4-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIPIELYAXQBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrN4O2SC_{21}H_{19}BrN_4O_2S with a molecular weight of 471.4 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with a 4-bromophenyl and an oxadiazole group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antitumor Activity : Many thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of the oxadiazole moiety is linked to enhanced antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : Compounds containing thienopyrimidine structures have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that regulate cell proliferation and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study on thieno[3,2-d]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The derivatives exhibited IC50 values ranging from 10 to 30 µM depending on the structural modifications .
  • Antimicrobial Effects : Research indicated that oxadiazole derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar substituents showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Studies : In vitro studies revealed that certain derivatives inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages by up to 50%, suggesting potential applications in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeRelated Compound(s)IC50/MIC ValuesReference
AntitumorThieno[3,2-d]pyrimidine derivatives10 - 30 µM
AntimicrobialOxadiazole derivativesMIC = 8 µg/mL (S. aureus)
Anti-inflammatoryVarious thienopyrimidine derivativesInhibition up to 50%

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-d]pyrimidin-4(3H)-one core distinguishes this compound from analogs with alternative fused-ring systems:

  • Thieno[3,2-e]pyrimidine derivatives (e.g., compounds in ) exhibit modified ring fusion (position e vs.

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name (Example) Core Structure Position 2 Substituent Position 3 Substituent Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Bromophenyl)-1,2,4-oxadiazole via S-linker Isobutyl Bromine enhances lipophilicity; oxadiazole improves metabolic stability .
1326882-70-5 () Pyridinone 3-(4-Bromophenyl)-1,2,4-oxadiazole N-linked acetamide Acetamide group increases solubility; fluorine/methoxy groups modulate potency .
Compounds in Thieno[3,2-e]pyrimidine Triazolo or piperidine groups 4-Methylphenyl Piperidine/pyrrolidine substituents enhance blood-brain barrier penetration .

Functional Group Contributions

  • 4-Bromophenyl Group : Common in analogs (e.g., ), this group contributes to π-π stacking interactions in target binding. Its presence correlates with enhanced antimicrobial activity in triazole derivatives .
  • Isobutyl vs.

Physicochemical and Pharmacological Insights

Solubility and Stability

  • The oxadiazole ring in the target compound likely enhances metabolic stability compared to ester-containing analogs (e.g., ) .
  • Thienopyrimidine cores generally exhibit moderate aqueous solubility, which may be improved by polar substituents (e.g., acetamide in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

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